molecular formula C13H14N6 B11861816 1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11861816
M. Wt: 254.29 g/mol
InChI Key: RURWMMDWKSGEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, toluene, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14N6

Molecular Weight

254.29 g/mol

IUPAC Name

[1-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C13H14N6/c1-2-9-3-5-10(6-4-9)19-13-11(7-17-19)12(18-14)15-8-16-13/h3-8H,2,14H2,1H3,(H,15,16,18)

InChI Key

RURWMMDWKSGEHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.